molecular formula C16H28O3 B12758793 (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid CAS No. 207597-75-9

(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid

Cat. No.: B12758793
CAS No.: 207597-75-9
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-ATCPXPEISA-N
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Description

(2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. This particular compound is known for its unique structure, which includes methoxy and trimethyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID involves several steps. One common method includes the biocatalytic oxidation of a fatty acid preparation by enzymes released from plant extracts. This method provides a high yield of the desired compound .

Industrial Production Methods: Industrial production often involves the use of hydrophobic adsorbents to separate the compound from a reaction mixture. For instance, AmberLite FPX66 has been found to be effective in purifying the compound from biocatalytic reaction mixtures using ethanol as a desorbent .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by enzymes or chemical oxidants.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The methoxy group can be substituted under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Enzymes such as lipoxygenase and hydroperoxide lyase are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Nuclear Receptor Coactivator 2: Modulates gene expression.

    Retinoic Acid Receptor RXR-beta: Involved in regulating gene expression in response to retinoic acid.

    Oxysterols Receptor LXR-alpha: Plays a role in cholesterol homeostasis.

Comparison with Similar Compounds

Uniqueness: (2E,4E)-11-METHOXY-3,7,11-TRIMETHYL-DODECA-2,4-DIENOIC ACID is unique due to its specific combination of methoxy and trimethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

207597-75-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

(2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1

InChI Key

MNYBEULOKRVZKY-ATCPXPEISA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C

Origin of Product

United States

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